N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide
Description
N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide is a complex organic compound that features a benzyl group, a cyclohexene ring, and a piperidine ring
Properties
IUPAC Name |
N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24(18-20-8-4-2-5-9-20)22(26)13-12-19-14-16-25(17-15-19)23(27)21-10-6-3-7-11-21/h2-6,8-9,19,21H,7,10-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNMBMTFTXXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohex-3-ene-1-carbonyl chloride, which is then reacted with piperidine to form the piperidin-4-yl derivative. This intermediate is further reacted with N-benzyl-N-methylpropanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or acyl derivatives.
Scientific Research Applications
N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-ethylpropanamide
- N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylbutanamide
Uniqueness
N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
